BenchChemオンラインストアへようこそ!

8Br-HA

FHIT AP3A hydrolase Enzyme inhibition

8Br-HA (CAS 2937864-01-0) is a potent, reversible FHIT inhibitor (IC50 0.12 µM) offering 40x higher native Ap3A hydrolase activity inhibition than FI-15 and a 3.8x lower GI50 in HCC827 cells vs. 8Me-HA. Its noncompetitive mechanism uniquely enables allosteric pocket mapping and apoptosis studies without permanent protein modification. Essential for reproducible FHIT research.

Molecular Formula C15H14BrNO5
Molecular Weight 368.18 g/mol
Cat. No. B14093373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8Br-HA
Molecular FormulaC15H14BrNO5
Molecular Weight368.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(C(=C(C=C3)OCC(=O)NO)Br)OC2=O
InChIInChI=1S/C15H14BrNO5/c16-13-11(21-7-12(18)17-20)6-5-9-8-3-1-2-4-10(8)15(19)22-14(9)13/h5-6,20H,1-4,7H2,(H,17,18)
InChIKeyJXEJSQNJFCBFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8Br-HA: A Potent, Reversible, Noncompetitive FHIT Inhibitor for Apoptosis Research and Anticancer Screening


8Br-HA (CAS: 2937864-01-0) is a hydroxamic acid derivative identified as a potent and reversible noncompetitive inhibitor of the tumor suppressor protein Fragile Histidine Triad (FHIT), with an in vitro IC50 value of 0.12 μM in a TG-CMP fluorogenic assay and an even more potent 0.056 μM IC50 against its native Ap3A hydrolase activity [1]. It exhibits selective growth inhibition in FHIT-expressing lung cancer cell lines (HCC827 GI50 = 0.87 μM; H460 GI50 = 5.9 μM) and induces caspase-mediated apoptosis [1].

Why 8Br-HA Cannot Be Interchanged with Other FHIT Inhibitors or Structural Analogs


Substituting 8Br-HA with other FHIT inhibitors like suramin, STS, or even close structural analogs such as 8Me-HA or FI-15 introduces significant and quantifiable differences in potency, mechanism, and cellular efficacy. 8Br-HA demonstrates a 40-fold higher potency for inhibiting native Ap3A hydrolase activity compared to FI-15 [1]. It also shows a more favorable cellular activity profile, with a 3.8-fold lower GI50 in FHIT-expressing HCC827 cells compared to its methyl analog 8Me-HA [1]. Furthermore, 8Br-HA acts as a reversible, noncompetitive allosteric inhibitor, a mechanism distinct from the competitive active-site inhibition of STS and the often undefined mechanisms of earlier inhibitors [1][3]. These critical differences in potency, mechanism, and selectivity mean that experimental outcomes are highly specific to 8Br-HA and cannot be replicated by generic substitution.

8Br-HA Procurement Evidence: Head-to-Head Quantitative Comparison with Key FHIT Inhibitors and Analogs


Superior FHIT Inhibitory Potency (AP3Aase): 40-fold More Potent than FI-15

8Br-HA is the most potent inhibitor among a synthesized series of hydroxamic acid derivatives, directly compared to 8Me-HA, 6Br-HA, and the previously reported FHIT inhibitor FI-15. In an HPLC-based assay using the native substrate Ap3A, 8Br-HA demonstrated an IC50 of 0.056 ± 0.012 μM, which is approximately 40-fold more potent than FI-15 and >30-fold more potent than 8Me-HA [1]. This quantifies its superior ability to block the tumor suppressor's primary enzymatic function.

FHIT AP3A hydrolase Enzyme inhibition Cancer biology

Enhanced Cellular Activity: 3.8-fold Lower GI50 in FHIT-Expressing Lung Cancer Cells Compared to 8Me-HA

The enhanced target potency of 8Br-HA translates directly to superior cellular activity. In the FHIT-expressing lung cancer cell line HCC827, 8Br-HA exhibits a GI50 of 0.87 ± 0.056 μM, which is 3.8-fold lower than that of its close structural analog, 8Me-HA (GI50 = 3.3 ± 0.54 μM) [1]. This differential is even more pronounced compared to the inactive analog FI-15 (GI50 > 10 μM) [1].

Lung cancer Cell proliferation GI50 HCC827 H460

Defined Mechanism of Action: Reversible, Noncompetitive Allosteric Inhibition

Unlike suramin and FI-15, whose inhibition mechanisms were previously unreported, and the competitive inhibitor STS, 8Br-HA has been definitively characterized as a reversible, noncompetitive inhibitor of FHIT [1]. Lineweaver-Burk kinetic analysis confirmed a noncompetitive mechanism, indicating binding to an allosteric site distinct from the Ap3A substrate-binding pocket [1]. Reversibility was confirmed via gel filtration experiments showing that FHIT activity is fully restored upon removal of 8Br-HA [1].

Allosteric inhibitor Mechanism of action Enzyme kinetics Reversible inhibition

Practical Solubility Profile Enabling Reproducible In Vitro Assays

For reliable and reproducible in vitro experimentation, compound solubility is paramount. 8Br-HA exhibits a well-defined and practical solubility profile, with confirmed solubility at 10 mg/mL in both DMSO and DMF [1]. This facilitates the straightforward preparation of stock solutions for subsequent dilution into aqueous assay buffers. In contrast, while the comparator suramin is water-soluble, its DMSO solubility is variable and often lower (~5-10 mg/mL depending on the salt form), which can complicate the preparation of concentrated stocks for cell-based assays where minimal organic solvent is desired .

Solubility DMSO DMF Assay preparation

Confirmed Reversibility: FHIT Activity is Fully Restored Upon Compound Removal

To definitively exclude the possibility of irreversible or covalent inhibition, the study conducted gel filtration experiments. FHIT enzyme was incubated with 8Br-HA and then passed through a gel filtration column to separate the enzyme from the small-molecule inhibitor. The eluted FHIT protein was found to have its full enzymatic activity restored, confirming that 8Br-HA acts as a reversible inhibitor [1]. This is a crucial control often omitted in studies of other FHIT inhibitors like suramin or FI-15.

Reversible inhibition Enzyme recovery Washout experiment Drug-target engagement

Targeted Application Scenarios for 8Br-HA in Oncology and Chemical Biology Research


Investigating FHIT-Dependent Apoptosis Pathways

8Br-HA is the optimal tool for dissecting the pro-apoptotic, non-enzymatic functions of the FHIT tumor suppressor. Its high potency (IC50 = 0.12 μM against FHIT) and reversible, noncompetitive mechanism [1] allow researchers to inhibit FHIT's AP3Aase activity without permanently modifying the protein, enabling clean studies on how FHIT inhibition triggers caspase-dependent apoptosis in FHIT-expressing cancers [1].

Selective Growth Inhibition in FHIT-Positive Lung Cancer Models

For studies requiring selective targeting of FHIT-expressing cells, 8Br-HA is the superior choice. It demonstrates a 3.8-fold lower GI50 in FHIT-positive HCC827 lung cancer cells compared to its analog 8Me-HA [1], and its inactivity against FHIT-deficient cells (like H460 with GI50 > 5.9 μM) [1] makes it a valuable probe for validating synthetic lethality or FHIT-dependent vulnerabilities in co-culture and in vivo models [1].

Allosteric Inhibitor Mechanistic Studies

8Br-HA serves as a validated, small-molecule allosteric probe for FHIT. Its noncompetitive inhibition kinetics, confirmed by Lineweaver-Burk analysis [1], provide a well-characterized starting point for structural biology studies (e.g., X-ray crystallography or cryo-EM) aimed at mapping the elusive allosteric binding pocket of FHIT, a feature not shared by the competitive inhibitor STS [1][2].

Reference Standard for High-Throughput FHIT Inhibitor Screening

Given its well-defined potency (IC50 of 0.12 μM in a fluorogenic TG-CMP assay) and established mechanism of action [1], 8Br-HA is an ideal positive control compound for high-throughput screening campaigns aimed at discovering novel FHIT modulators. Its reliable, vendor-reported solubility of 10 mg/mL in DMSO [3] further supports its use in automated liquid handling systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8Br-HA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.